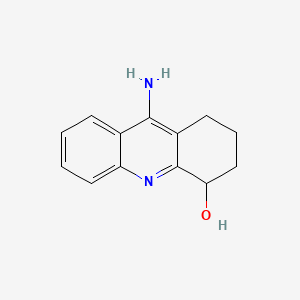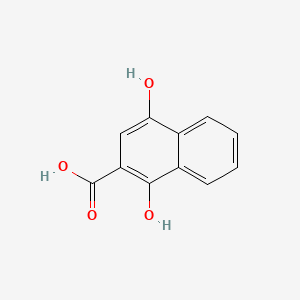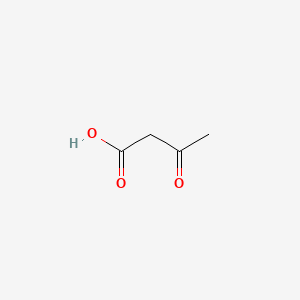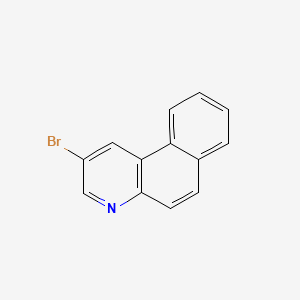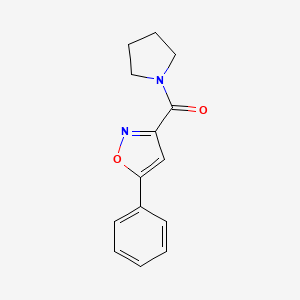
(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone is a heteroarene and an aromatic amide.
Applications De Recherche Scientifique
Anticonvulsant and Sodium Channel Blocking Agents
A study by Malik and Khan (2014) explored derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone for their anticonvulsant activities. One such compound exhibited potent anticonvulsant effects, surpassing the reference drug phenytoin, and was also found to influence sodium channels in vitro, suggesting a potential mechanism of action for anticonvulsant effects (Malik & Khan, 2014).
Antimicrobial Activity
Kumar et al. (2012) synthesized derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone and assessed their antimicrobial efficacy. The study found that these compounds, particularly those with a methoxy group, demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Optical and Luminescent Properties
Volpi et al. (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation method, which included compounds related to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone. These compounds showed remarkable Stokes' shift range and quantum yields, indicating their potential use in the development of luminescent materials (Volpi et al., 2017).
Crystal Structure Analysis
Cao et al. (2010) synthesized and analyzed the crystal structure of a compound similar to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone, providing insights into the structural attributes that may influence the chemical and physical properties of these compounds (Cao et al., 2010).
Anti-inflammatory Activity
Research by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid, which are structurally related to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone, for anti-inflammatory activity. The study demonstrated significant anti-inflammatory effects in vivo (Arunkumar et al., 2009).
Propriétés
Nom du produit |
(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(5-phenyl-1,2-oxazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-13(18-15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
JDBDMIPWPHEKEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



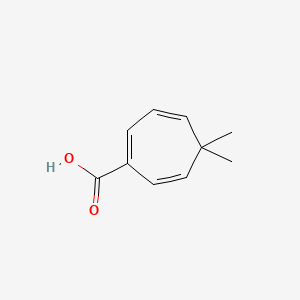
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
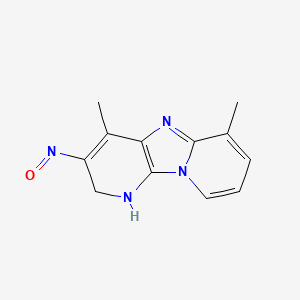
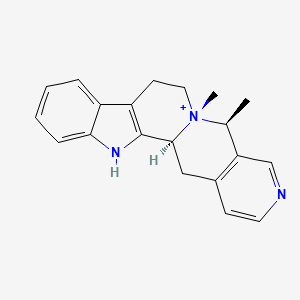
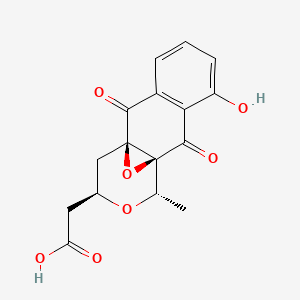
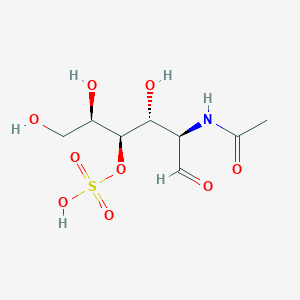
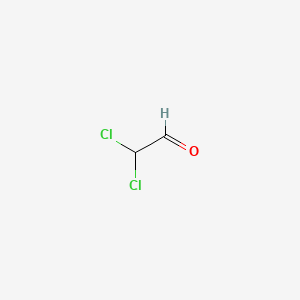

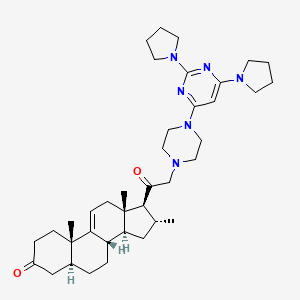
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
